molecular formula C6H6ClN3O2 B12965143 Methyl 6-chloro-3-pyridazinylcarbamate

Methyl 6-chloro-3-pyridazinylcarbamate

Cat. No.: B12965143
M. Wt: 187.58 g/mol
InChI Key: JXPLYLDVPYQQOP-UHFFFAOYSA-N
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Description

Methyl (6-chloropyridazin-3-yl)carbamate is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-chloropyridazin-3-yl)carbamate typically involves the reaction of 6-chloropyridazin-3-amine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl (6-chloropyridazin-3-yl)carbamate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloropyridazin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of Methyl (6-chloropyridazin-3-yl)carbamate.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridazine derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl (6-chloropyridazin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Methyl (6-chloropyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl (6-chloropyridazin-3-yl)carbamate can be compared with other similar compounds, such as:

    Methyl 6-chloropyridine-3-carboxylate: This compound has a similar structure but lacks the carbamate group.

    tert-Butyl (6-chloropyridazin-3-yl)carbamate: This compound has a tert-butyl group instead of a methyl group.

    6-Chloropyridazin-3-amine: This is the precursor used in the synthesis of Methyl (6-chloropyridazin-3-yl)carbamate.

The uniqueness of Methyl (6-chloropyridazin-3-yl)carbamate lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

methyl N-(6-chloropyridazin-3-yl)carbamate

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)8-5-3-2-4(7)9-10-5/h2-3H,1H3,(H,8,10,11)

InChI Key

JXPLYLDVPYQQOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NN=C(C=C1)Cl

Origin of Product

United States

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